molecular formula C12H21NO3 B3082897 Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate CAS No. 1134777-77-7

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate

Cat. No. B3082897
CAS RN: 1134777-77-7
M. Wt: 227.3 g/mol
InChI Key: BMFHMVWELDPGBX-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is a chemical compound with the molecular formula C12H21NO3 . It is also known as tert-butyl (4-hydroxycyclohexyl)carbamate . This compound is used for research purposes .


Synthesis Analysis

The synthesis of carbamates, such as this compound, often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its molecular formula C12H21NO3 . The structure consists of a cyclohexane ring with a hydroxymethyl group at the 5-position and a tert-butyl carbamate group attached to the nitrogen .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.3 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Enantioselective Synthesis

One significant application of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound serves as a very important intermediate for this purpose, with its crystal structure helping to confirm the relative substitution pattern of the cyclopentane ring, aligning with that in β-2-deoxyribosylamine (Ober et al., 2004).

Chemical Synthesis and Modification

The chemical modification capabilities of this compound are showcased through its use in synthesizing derivatives, including chlorodiacetylene and iododiacetylene derivatives. These compounds, part of the isostructural family with general formula BocNHCH2CCCCX, demonstrate the versatility of this compound in forming bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Intermediate in Natural Product Synthesis

Another notable application is its use as an intermediate in the synthesis of natural products, such as jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines. The compound was synthesized from L-Serine through a series of steps including esterification, protection, and reduction, demonstrating its utility in complex organic synthesis processes (Tang et al., 2014).

properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFHMVWELDPGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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